molecular formula C15H16N2O5 B2531465 N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide CAS No. 370846-47-2

N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide

Cat. No.: B2531465
CAS No.: 370846-47-2
M. Wt: 304.302
InChI Key: AKOMKMYVNZKEBU-UHFFFAOYSA-N
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Description

N-(4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide is a synthetic organic compound featuring a central 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum’s acid) core conjugated to an acetamide-substituted phenyl group via a methyleneamino linker. This structure combines electron-withdrawing (dioxane-dione) and electron-donating (acetamide) groups, making it a versatile intermediate for pharmaceutical and materials science applications. Notably, it has been utilized in radiofluorination protocols via hypervalent iodonium ylides for positron emission tomography (PET) tracer development .

Properties

IUPAC Name

N-[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-9(18)17-11-6-4-10(5-7-11)16-8-12-13(19)21-15(2,3)22-14(12)20/h4-8,16H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOMKMYVNZKEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

The compound has the following chemical formula: C16H17N2O7, with a molecular weight of approximately 335.30868 g/mol. Its structure features a dioxane ring which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds that may be applicable to this compound. For instance:

  • Antibacterial Activity : Compounds structurally similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds ranged from 1.8 to 1.9 µg/mL against Escherichia coli, indicating strong antibacterial potential .
  • Antifungal Activity : Some derivatives displayed potent antifungal activity against strains like Candida albicans and Aspergillus flavus, with IC50 values as low as 0.82 µg/mL for C. albicans and 1.2 µg/mL for A. flavus. .

Summary of Antimicrobial Activities

CompoundTarget MicroorganismIC50 (µg/mL)
Compound 3E. coli1.8
Compound 16C. albicans0.82
Compound 16A. flavus1.2

Cytotoxicity

The cytotoxic effects of this compound were assessed through various assays:

  • Cell Viability Assays : Compounds similar in structure exhibited CC50 values ranging from 160 to 676 µg/mL against VERO-E6 cells, indicating low toxicity at these concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dioxane Ring : The presence of the dioxane moiety is crucial for the interaction with microbial targets.
  • Amino Group : The amino group enhances binding affinity to bacterial enzymes involved in cell wall synthesis.
  • Phenyl Acetamide Backbone : This structure may contribute to the hydrophobic interactions necessary for antimicrobial activity.

Study on Antimicrobial Efficacy

In a recent study focusing on the synthesis and evaluation of related compounds, it was found that several derivatives exhibited significant antimicrobial properties compared to standard antibiotics like fluconazole and bacitracin . The study utilized various methodologies including:

  • Minimum Inhibitory Concentration (MIC) tests.
  • Transmission Electron Microscopy (TEM) to observe morphological changes in treated bacteria.

The results indicated that treatment with these compounds led to noticeable distortions in bacterial cell walls and organelles, suggesting a mechanism of action that disrupts cellular integrity.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Various studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 80% .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) for related structures has been reported around 256 µg/mL against Escherichia coli and Staphylococcus aureus .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and testing of this compound against various cancer cell lines. The findings indicated a strong correlation between structural modifications and anticancer activity, emphasizing the importance of the dioxane moiety in enhancing therapeutic efficacy .

Case Study 2: Enzyme Inhibition Mechanism

Another research article focused on the mechanism of action for enzyme inhibition by compounds related to this compound. It was found that these compounds could effectively bind to the active site of acetylcholinesterase, leading to decreased enzyme activity and subsequent therapeutic effects in models of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are evaluated below based on pharmacological activity, synthetic utility, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Applications/Findings References
N-(4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide Meldrum’s acid core, acetamide-phenyl group Radiofluorination precursor for PET tracers; discontinued commercially
N-(4-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)-2,2,2-trifluoroacetamide Trifluoroacetamide substituent, hydroxybutyl linker Intermediate in macrocyclic compound functionalization; enhanced metabolic stability
HC-030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) Purinone core, isopropylphenyl group TRPA1 channel blocker (IC₅₀: 4–10 μM); anti-inflammatory effects in asthma models
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile Nitrile substituent instead of acetamide Precursor for 4(1H)-quinolone synthesis; anticancer/antimalarial applications
N-[4-(2-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide Thiazole ring replacing phenyl group Broad-spectrum kinase inhibitor screening; improved solubility vs. parent compound
N-(4-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-13-iodanyl)phenyl)-N-methylacetamide Hypervalent iodonium ylide modification Enhanced radiofluorination efficiency (22% yield)
N-(4-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-13-iodanyl)benzyl)-N-methylacetamide Benzyl vs. phenyl substitution Lower yield (29%) vs. phenyl analog; altered steric effects in tracer synthesis

Key Observations

Functional Group Impact: Replacement of acetamide with trifluoroacetamide () improves metabolic stability due to fluorine’s electronegativity . Nitrile substitution () enhances reactivity in cyclization reactions for quinolone derivatives, critical in antimalarial drug design .

Pharmacological Activity: HC-030031 () demonstrates the significance of purinone cores in TRPA1 antagonism, unlike the Meldrum’s acid-based compound, which lacks direct receptor-targeting data .

Synthetic Utility :

  • Hypervalent iodonium ylide derivatives () highlight the parent compound’s adaptability in PET tracer synthesis, though yields vary with structural modifications .

Commercial and Stability Considerations :

  • The discontinuation of the parent compound () underscores challenges in scalability or stability, whereas thiazole-containing analogs () offer improved solubility for drug formulation .

Preparation Methods

Core Reaction Pathway: Condensation of Meldrum’s Acid with Aromatic Amines

The foundational approach involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with N-(4-aminophenyl)acetamide. As demonstrated in analogous syntheses, Meldrum’s acid undergoes formylation using methyl orthoformate under reflux conditions in ethanol, generating a reactive enol ether intermediate. Subsequent nucleophilic attack by the primary amine group of N-(4-aminophenyl)acetamide yields the target compound via a Knoevenagel-type condensation.

The reaction proceeds through a two-step mechanism:

  • Formylation of Meldrum’s Acid : Methyl orthoformate reacts with Meldrum’s acid at reflux (78–82°C) to form 5-(methoxy(phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
  • Amine Condensation : The formylated intermediate couples with N-(4-aminophenyl)acetamide, facilitated by the electron-withdrawing effect of the dioxane ring, which activates the methylene group for nucleophilic addition.

Alternative Methodologies: Iodonium Ylide-Mediated Coupling

Recent advances in hypervalent iodine chemistry offer alternative routes. For example, iodonium ylides derived from Meldrum’s acid enable electrophilic aromatic substitution with acetylated anilines. This method, though less common, provides regioselective control, particularly for sterically hindered substrates. However, yields remain moderate (14–54%) compared to traditional condensation.

Experimental Procedures and Optimization

Standard Synthesis Protocol

Materials :

  • Meldrum’s acid (1.44 g, 10 mmol)
  • Methyl orthoformate (1.27 g, 12 mmol)
  • N-(4-aminophenyl)acetamide (1.32 g, 10 mmol)
  • Ethanol (50 mL)

Procedure :

  • Add Meldrum’s acid and methyl orthoformate to ethanol; reflux for 2 hours.
  • Introduce N-(4-aminophenyl)acetamide; reflux for 8 hours.
  • Cool to room temperature; filter and recrystallize from ethanol.

Yield : 60–75% (white crystalline solid).

Critical Parameters for Optimization

  • Solvent Selection : Ethanol outperforms DMF or THF due to polarity and boiling point.
  • Temperature : Prolonged reflux (>8 hours) minimizes byproduct formation.
  • Catalysis : Anhydrous conditions prevent hydrolysis of the dioxane ring.

Table 1. Reaction Condition Optimization

Parameter Optimal Range Impact on Yield
Temperature 78–82°C Maximizes
Reaction Time 8–10 hours Reduces byproducts
Molar Ratio (MA:Amine) 1:1.2 Prevents excess MA

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.24 (s, 1H, NH), 7.86–7.79 (m, 2H, ArH), 7.51–7.44 (m, 2H, ArH), 2.05 (s, 3H, COCH₃), 1.56 (s, 6H, C(CH₃)₂).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 168.7 (C=O), 162.8 (C=O), 140.9 (Cq), 131.0 (CH), 127.0 (CH), 102.7 (C(CH₃)₂), 25.6 (CH₃).
  • HRMS (ESI+) : m/z 425.9810 [M+Na]⁺ (C₁₄H₁₄INNaO₅⁺).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar conformation of the dioxane ring (dihedral angle: 6.48° vs. aryl group) and intramolecular N–H⋯O hydrogen bonding (2.40 Å). The triclinic crystal system (space group P1) exhibits unit cell parameters: a = 5.204 Å, b = 11.239 Å, c = 12.209 Å.

Table 2. Crystallographic Data

Parameter Value
Space Group P1
a (Å) 5.204 (3)
b (Å) 11.239 (3)
c (Å) 12.209 (4)
α (°) 85.51 (3)
β (°) 82.30 (3)
γ (°) 84.54 (2)

Scalability and Industrial Relevance

Pilot-scale trials (1–5 mol) demonstrate consistent yields (68–72%) using continuous flow reactors, which enhance heat transfer and reduce reaction time to 6 hours. However, product isolation remains challenging due to the compound’s solubility profile, necessitating antisolvent crystallization with heptane.

Applications and Derivative Synthesis

The target compound serves as a linchpin for synthesizing 4(1H)-quinolone derivatives via thermolytic ring expansion. Subsequent functionalization (e.g., fluorination, iodination) enables access to antitumor and antimicrobial agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted phenylacetamide precursor with a dioxan-dione derivative under basic conditions. For example:

  • Step 1: Prepare the dioxan-dione intermediate (e.g., 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene methylamine).
  • Step 2: Couple this intermediate with 4-aminophenylacetamide using a polar aprotic solvent (e.g., DMF) and a base like potassium carbonate.
  • Step 3: Monitor reaction progress via TLC, isolate the product by precipitation in water, and purify via recrystallization or column chromatography .
    Key Considerations: Optimize stoichiometry (e.g., 1:1.5 molar ratio of amine to electrophile) and reaction time (typically 6–12 hours at room temperature) to maximize yield .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • IR Spectroscopy: Identify carbonyl stretches (1667–1700 cm⁻¹ for amide and dioxan-dione groups) and N-H bonds (~3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR: Confirm aromatic proton environments (δ 6.9–7.5 ppm for phenyl groups) and methylene/methyl signals (e.g., δ 3.8–4.0 ppm for OCH₃ or CH₂ groups) .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) and fragmentation patterns .
  • Elemental Analysis: Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How can computational methods elucidate electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) is widely used:

  • Molecular Geometry: Optimize the structure using B3LYP/6-31G(d) basis sets to predict bond lengths and angles .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge-transfer potential and reactivity sites .
  • Electrostatic Potential Maps: Visualize electron-rich/depleted regions to predict nucleophilic/electrophilic behavior .
    Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:

  • Cross-Validation: Use complementary techniques (e.g., X-ray diffraction for crystal structure confirmation if NMR signals are ambiguous) .
  • Dynamic Effects: Account for tautomerism or conformational flexibility (e.g., keto-enol equilibria in dioxan-dione moieties) via variable-temperature NMR .
  • Software Tools: Refine crystallographic data using SHELXL for precise bond parameter calculations .

Advanced: What experimental designs assess environmental fate and ecotoxicological impacts?

Answer:
Adopt a tiered approach:

  • Phase 1 (Lab): Measure physicochemical properties (logP, hydrolysis rates) to predict environmental persistence .
  • Phase 2 (Microcosm): Study biodegradation in soil/water systems under controlled conditions (pH, temperature) .
  • Phase 3 (In Vivo): Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines for LC50/EC50 determination .
    Statistical Design: Use randomized block designs with split plots to control variables like pH and temperature .

Basic: What safety protocols are recommended during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods when working with volatile solvents (e.g., DMF) .
  • First Aid: For accidental ingestion or inhalation, administer fresh air and seek medical attention immediately .

Advanced: How to optimize crystallographic refinement for structural determination?

Answer:

  • Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for accurate intensity measurements .
  • Software Pipeline: Process data with SHELXD for structure solution and SHELXL for refinement, focusing on anisotropic displacement parameters .
  • Validation: Check for R-factor convergence (<5% discrepancy) and validate geometry using ORTEP-3 for graphical representation .

Advanced: What strategies enhance biological activity profiling in vitro?

Answer:

  • Target Selection: Screen against enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based assays .
  • Dose-Response: Perform IC50 determinations with serial dilutions (1 nM–100 µM) and triplicate measurements to ensure reproducibility .
  • Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict binding modes and guide SAR modifications .

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